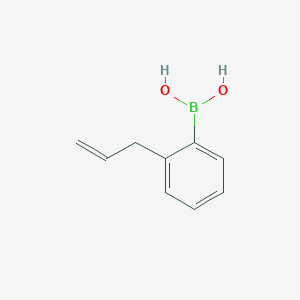

2-Allylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-prop-2-enylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-4,6-7,11-12H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBXVSBFAUEHTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CC=C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Allylphenylboronic acid safety data sheet

Topic: 2-Allylphenylboronic Acid Technical Guide Format: In-Depth Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Strategic Reagent for Hindered Couplings & Intramolecular Cyclizations[1][2]

Executive Summary

This compound (CAS 372193-58-3) represents a specialized class of ortho-substituted arylboronic acids.[1][2] While widely utilized as a building block in Suzuki-Miyaura cross-couplings, its true value lies in its bifunctional nature: providing both a nucleophilic boron handle and an electrophilic/nucleophilic allyl tether. This dual functionality enables rapid access to polycyclic scaffolds via tandem reaction sequences (e.g., Suzuki-Heck or Suzuki-Metathesis cascades).

This guide addresses the critical stability challenges associated with this reagent—specifically its susceptibility to protodeboronation and boroxine formation—and provides validated protocols for its handling and synthetic application.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Note on Nomenclature: This guide focuses on the free acid. Researchers often purchase the pinacol ester (CAS 857934-92-0) to mitigate the stability issues described in Section 3.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 372193-58-3 |

| Molecular Formula | C₉H₁₁BO₂ |

| Molecular Weight | 161.99 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂, THF; sparingly soluble in water.[1][2][3] |

| pKa (Predicted) | ~8.5 (Boronic acid moiety) |

| Structure | A phenyl ring substituted at the ortho (2-) position with an allyl group (-CH₂CH=CH₂) and a boronic acid group [-B(OH)₂].[2] |

Stability & Handling (The "Expertise" Pillar)

As a Senior Application Scientist, I must emphasize that ortho-allylphenylboronic acid is thermodynamically restless . Unlike simple phenylboronic acid, the ortho-allyl group introduces steric strain and potential intramolecular interactions that accelerate degradation.

The Boroxine Equilibrium

Free boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides).[4] This is reversible but complicates stoichiometry calculations.

-

Observation: If your "100% pure" reagent appears to have a higher melting point than reported or shows broad NMR signals, it has likely formed the boroxine.[4]

-

Correction: Add a small amount of water or moist solvent during the reaction setup to hydrolyze the boroxine back to the active monomeric acid species.

Protodeboronation Risk

The ortho-allyl group exerts steric pressure that weakens the C-B bond. Under basic conditions (standard Suzuki protocols) and high heat, the boron moiety can be cleaved by water/alcohol, yielding allylbenzene (the protodeboronation byproduct).

-

Mitigation: Use anhydrous bases (e.g., K₃PO₄, Cs₂CO₃) in aprotic solvents (Dioxane, Toluene) rather than aqueous carbonate systems if yield loss is observed.

Oxidation

The allyl double bond is susceptible to oxidation over time. Store under Argon/Nitrogen at 2–8°C.

Figure 1: The dynamic equilibrium of this compound during storage and activation.

Safety Data & Toxicology (SDS Core)

While specific toxicological data for this custom reagent is limited, its profile is derived from the class of substituted phenylboronic acids. Treat as a Hazardous Substance .[1]

GHS Classification (Predicted)

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

Emergency Response Protocol

| Hazard | Response Action |

| Inhalation | Move to fresh air. If wheezing occurs, seek medical attention. Boron compounds can be respiratory irritants. |

| Skin Contact | Wash with soap and water.[2] The allyl group is lipophilic; ensure thorough cleansing to prevent absorption. |

| Eye Contact | Rinse cautiously with water for 15 minutes.[2] Remove contact lenses. |

| Spill | Sweep up to avoid dust generation.[2] Do not let enter drains (boron is regulated in wastewater). |

Critical Note: Boronic acids can complex with carbohydrates in the body. Avoid ingestion.

Synthetic Utility & Applications

The strategic value of this compound lies in its ability to serve as a linchpin in cascade reactions.

Sterically Hindered Suzuki Coupling

The ortho-allyl group creates significant steric hindrance. Standard catalysts (e.g., Pd(PPh₃)₄) often fail.

-

Solution: Use catalysts with high turnover numbers and bulky, electron-rich ligands (e.g., Pd(dppf)Cl₂ , SPhos-Pd-G2 , or Pd(OAc)₂/SPhos ).

Tandem Reactions (The "Why")

Once the aryl ring is coupled to another scaffold, the allyl group remains available for:

-

Ring-Closing Metathesis (RCM): Forming fused ring systems (e.g., indenes, naphthalenes).

-

Heck Cyclization: Intramolecular coupling to a pendant halide.

-

[2+2] Cycloaddition: Reaction with allenoates to form cyclobutanes.[4]

Figure 2: Synthetic divergence utilizing the ortho-allyl handle for molecular complexity.

Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling

Designed for hindered ortho-substituted boronic acids to minimize protodeboronation.[2]

Reagents:

-

Aryl Bromide (1.0 equiv)[4]

-

This compound (1.2–1.5 equiv)[2]

-

Base: K₃PO₄ (3.0 equiv)[4]

-

Solvent: 1,4-Dioxane/Water (10:1) – Note: Minimal water is required for the catalytic cycle but excess promotes side reactions.[4]

Procedure:

-

Inert Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, Base, and Catalyst. Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

-

Thermal Activation: Heat to 80–90°C . Do not exceed 100°C to prevent allyl migration or polymerization.

-

Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the bromide.

-

Troubleshooting: If the boronic acid is consumed but bromide remains (protodeboronation), add another 0.5 equiv of boronic acid.[4]

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

Protocol B: Purification of the Free Acid

If the reagent has degraded to a brown sticky solid (oxidation/polymerization).[4]

-

Dissolve the crude material in minimal 1M NaOH (aq).[4] The boronic acid forms the water-soluble boronate salt; impurities (allylbenzene oligomers) remain organic.

-

Wash the aqueous layer with Et₂O or CH₂Cl₂.

-

Acidify the aqueous layer carefully with 1M HCl to pH ~3–4. The boronic acid should precipitate.

-

Extract with EtOAc, dry, and concentrate without heating above 40°C.

References

-

Synthesis and Application in Cycloadditions

-

General Boronic Acid Stability

-

Identification & Properties

Sources

- 1. 1248565-78-7,2,5-Dimethyl-3-(hydroxymethyl)pyrrole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Boronic acids database - page 3 [organoborons.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Allylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Buy 2-((tert-Butoxycarbonyl)(tert-butyl)amino)acetic acid (EVT-3399633) | 374795-71-8 [evitachem.com]

- 10. アリルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-Acrylamidophenylboronic acid | C9H10BNO3 | CID 18997948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Prop-2-en-1-ylboronic acid | C3H7BO2 | CID 11007817 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2-Allylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allylphenylboronic acid is a versatile organoboron compound that has garnered significant interest in organic synthesis and medicinal chemistry. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions allows for the formation of complex organic molecules, making it a valuable reagent in the development of novel therapeutics and functional materials. The presence of both a boronic acid moiety and a reactive allyl group provides a unique combination of functionalities for diverse chemical transformations. However, the inherent reactivity of these groups also predisposes the molecule to specific degradation pathways, making a thorough understanding of its stability and appropriate storage conditions paramount for its effective use. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling protocols, and experimental methods for assessing its integrity.

Chemical Stability of this compound

The stability of this compound is primarily influenced by its susceptibility to two major degradation pathways: protodeboronation and oxidation. The presence of the ortho-allyl group can modulate the reactivity of the boronic acid moiety through steric and electronic effects.

Key Degradation Pathways

1. Protodeboronation: This is a common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This reaction is often catalyzed by acid or base and can be accelerated by elevated temperatures. For ortho-substituted phenylboronic acids, the rate of protodeboronation can be influenced by the nature of the substituent. While bulky ortho-substituents can sometimes sterically hinder this process, the electronic effects of the allyl group are also a key consideration. The protodeboronation of this compound results in the formation of allylbenzene, an impurity that can complicate subsequent reactions and product purification.

2. Oxidation: The boronic acid functional group is susceptible to oxidation, particularly in the presence of air (oxygen) and at physiological pH.[2][3] This process typically leads to the formation of the corresponding phenol, in this case, 2-allylphenol. The oxidation can be accelerated by exposure to light and the presence of metal ions. The allyl group itself can also be susceptible to oxidation, potentially leading to a more complex degradation profile.

3. Dehydration: Like many boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride, known as a boroxine. This process is reversible upon the addition of water. While boroxine formation is not strictly a degradation pathway in that the boronic acid can often be regenerated, it can affect the solubility and reactivity of the material.

Below is a diagram illustrating the primary degradation pathways of this compound.

Caption: Primary degradation pathways of this compound.

Recommended Storage and Handling Protocols

Proper storage and handling are critical to maintain the integrity and reactivity of this compound. The following recommendations are based on best practices for handling air- and moisture-sensitive boronic acids.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermal degradation, including protodeboronation and dehydration. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated degradation. |

| Light | Amber vial or stored in the dark | Protects the compound from photolytic degradation. |

| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and reaction with the container material. Ensures a barrier against atmospheric moisture and oxygen. |

| Moisture | Store in a desiccator or dry environment | Boronic acids are hygroscopic and can absorb moisture, which can facilitate degradation. |

Long-term Storage: For long-term storage, it is highly recommended to store this compound under an inert atmosphere at -20°C.

Handling Procedures

-

Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.

-

Dispensing: Use clean, dry spatulas and weigh the desired amount quickly. Reseal the container promptly and tightly after use.

-

Solvents: Use anhydrous solvents for preparing solutions to prevent hydrolysis and protodeboronation.

The following flowchart provides a decision-making guide for the proper handling and storage of this compound.

Caption: Decision flowchart for handling and storage.

Experimental Protocol for Stability Assessment

A stability-indicating analytical method is crucial for determining the purity of this compound and for monitoring its degradation over time. A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a comprehensive assessment.

Forced Degradation Study

To understand the degradation pathways and to develop a stability-indicating method, a forced degradation study should be performed.[4][5][6]

1. Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours.

-

Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.

3. Sample Analysis:

-

After the specified time, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis by HPLC and NMR.

HPLC Method for Purity and Degradation Monitoring

A reverse-phase HPLC method with UV detection is suitable for separating this compound from its potential degradation products.[7]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where both the parent compound and potential degradation products (e.g., 2-allylphenol) have absorbance (e.g., 220 nm and 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

NMR Spectroscopy for Structural Elucidation

¹H and ¹¹B NMR spectroscopy are powerful tools for identifying degradation products and assessing the overall stability of the boronic acid.[8][9][10]

-

¹H NMR: Can be used to identify the formation of allylbenzene (from protodeboronation) and 2-allylphenol (from oxidation) by comparing the spectra of stressed samples to that of the pure compound and reference standards.

-

¹¹B NMR: Provides direct information about the boron environment. A signal around 28-30 ppm is characteristic of the trigonal planar boronic acid. The formation of the tetrahedral boronate anion (in basic solution) will shift this signal upfield to around 3-9 ppm. Degradation leading to the cleavage of the C-B bond will result in the disappearance of the organoboron signal and the appearance of a signal for boric acid or its esters.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. By understanding its primary degradation pathways—protodeboronation and oxidation—and implementing stringent storage and handling protocols, researchers can ensure the quality and reactivity of this valuable reagent. The use of appropriate analytical techniques, such as stability-indicating HPLC and NMR spectroscopy, is essential for monitoring the purity of the compound and for elucidating its degradation profile under various stress conditions. This comprehensive approach to stability and storage will ultimately lead to more reliable and reproducible experimental outcomes.

References

-

RCSB PDB. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

-

Chemical Communications. (n.d.). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Royal Society of Chemistry. [Link]

-

PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. National Center for Biotechnology Information. [Link]

-

ACS Publications. (2025, November 17). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. American Chemical Society. [Link]

-

PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Center for Biotechnology Information. [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. [Link]

-

ACS Publications. (n.d.). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. American Chemical Society. [Link]

-

New Journal of Chemistry. (n.d.). Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. Royal Society of Chemistry. [Link]

-

PubMed. (2015, October 23). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025, August 6). The influence of ortho-substituents on the properties of phenylboronic acids. [Link]

-

ResearchGate. (2025, June 28). Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. [Link]

-

ResearchGate. (2025, November 26). Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C–P Bond Formation. [Link]

-

PNAS. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

-

PubMed. (n.d.). Improvement on synthesis of different alkyl-phenylboronic acid. National Center for Biotechnology Information. [Link]

-

ChemRxiv. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

-

MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

-

PubMed Central. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. National Center for Biotechnology Information. [Link]

-

PubMed Central. (n.d.). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. National Center for Biotechnology Information. [Link]

-

STEMart. (n.d.). Forced Degradation Studies. [Link]

-

ResearchGate. (2025, August 10). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]

-

Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

ResearchGate. (2025, August 9). An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. [Link]

-

RSC Publishing. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

-

RJ Wave. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. [Link]

-

RSC Publishing. (2022, March 16). Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. [Link]

-

PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]

-

LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [Link]

-

Wikipedia. (n.d.). Boronic acid. [Link]

-

MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]

-

ACS Publications. (2010, March 25). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. American Chemical Society. [Link]

-

BJSTR. (2022, November 30). Forced Degradation – A Review. [Link]

-

ChemRxiv. (n.d.). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. [Link]

-

MDPI. (2026, February 3). Electrochemical Strategies to Evaluate the Glycosylation Status of Biomolecules for Disease Diagnosis. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - STEMart [ste-mart.com]

- 5. rjwave.org [rjwave.org]

- 6. biomedres.us [biomedres.us]

- 7. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

2-Allylphenylboronic acid Suzuki-Miyaura coupling protocol

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Allylphenylboronic Acid

Executive Summary & Strategic Rationale

The Suzuki-Miyaura cross-coupling of This compound represents a pivotal transformation in the synthesis of polycyclic aromatic hydrocarbons (PAHs), specifically phenanthrenes and 9,10-dihydrophenanthrenes. This specific boronic acid serves as a bifunctional "linchpin" monomer: the boronic acid moiety facilitates C-C bond formation, while the ortho-allyl group remains intact, serving as a handle for subsequent Ring-Closing Metathesis (RCM) or oxidative cyclization.

Core Challenge: The ortho-allyl substituent introduces significant steric hindrance adjacent to the boronic acid center. This steric bulk retards the transmetallation step of the catalytic cycle, increasing the residence time of the organopalladium species and elevating the risk of protodeboronation or

Solution: This protocol utilizes a Bulky-Phosphine Modified Palladium System (SPhos-Pd) . The use of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) creates a highly active, electron-rich catalytic pocket that accelerates transmetallation even in sterically congested environments, ensuring high turnover frequencies (TOF) and minimizing allyl isomerization.

Mechanistic Architecture

The reaction proceeds via the standard Suzuki-Miyaura catalytic cycle, but with critical deviations due to the substrate's steric profile.

Critical Control Point: Transmetallation In unhindered systems, oxidative addition is often rate-determining. However, for this compound, the ortho-substituent destabilizes the "ate" complex formed with the base, making transmetallation the bottleneck. The SPhos ligand facilitates this step by preventing the formation of inactive palladium dimers and stabilizing the monoligated Pd(0) species.

Figure 1: Catalytic cycle highlighting the critical transmetallation bottleneck caused by the ortho-allyl group.

Optimization & Reagent Selection

The following matrix defines the validated operating window for this reaction.

| Parameter | Recommended Reagent | Mechanistic Justification |

| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Provides a clean source of Pd(0/II) without interfering ligands. |

| Ligand | SPhos (1:2 Pd:L ratio) | Electron-rich biaryl phosphine. The methoxy groups on SPhos provide hemilabile coordination, stabilizing the Pd center while the bulk promotes reductive elimination. |

| Base | K₃PO₄ (anhydrous) | Mild enough to prevent allyl isomerization (to propenyl) but strong enough to activate the boronic acid. Carbonates (K₂CO₃) are a viable secondary choice. |

| Solvent System | Toluene / Water (10:1) | Biphasic system is crucial. Water dissolves the inorganic base and boronate byproducts; Toluene solvates the organic reactants. |

| Temperature | 80°C - 90°C | Sufficient energy to overcome the steric activation barrier without inducing thermal decomposition of the allyl moiety. |

Detailed Experimental Protocol

Target Reaction: Coupling of this compound (1.2 equiv) with 4-Bromoanisole (1.0 equiv).

Phase A: Reagent Preparation & Inerting

-

Glassware: Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar.

-

Solvent Degassing: Sparge Toluene and Water separately with Argon for 20 minutes. Note: Oxygen is a poison to the phosphine ligand.

Phase B: Reaction Assembly

-

Charge the reaction vessel with 4-Bromoanisole (187 mg, 1.0 mmol).

-

Add This compound (194 mg, 1.2 mmol).

-

Add K₃PO₄ (424 mg, 2.0 mmol).

-

Add SPhos (16 mg, 0.04 mmol, 4 mol%).

-

Add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%).

-

Expert Tip: Premixing Pd(OAc)₂ and SPhos in a small volume of toluene for 5 minutes prior to addition can generate the active catalyst species

more efficiently.

-

-

Seal the vessel with a septum. Evacuate and backfill with Argon three times.

-

Inject Degassed Toluene (4.0 mL) and Degassed Water (0.4 mL) via syringe.

Phase C: Execution & Monitoring

-

Place the vessel in a pre-heated oil bath at 90°C . Stir vigorously (800+ RPM).

-

Why Vigorously? The reaction is biphasic. Mass transfer between the aqueous base layer and organic layer is critical.

-

-

Monitor via TLC (Eluent: 5% EtOAc/Hexanes) at 2 hours.

-

Self-Validation: Look for the disappearance of the aryl halide.[1] The product (4'-methoxy-2-allyl-1,1'-biphenyl) should appear as a new spot with a slightly higher R_f than the boronic acid (which often streaks).

-

-

Reaction is typically complete within 4-6 hours .

Phase D: Workup & Purification

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

-

Wash with Water (10 mL) followed by Brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Flash column chromatography on silica gel.

-

Gradient: 0%

5% EtOAc in Hexanes. -

Note: The biaryl product is non-polar. The unreacted boronic acid will remain at the baseline or elute very slowly.

-

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the Suzuki coupling protocol.

Troubleshooting & Self-Validation

| Issue | Diagnostic (Self-Validation) | Root Cause | Corrective Action |

| Low Conversion | TLC shows remaining Aryl Halide after 6 hrs. | Catalyst poisoning or poor mass transfer. | Ensure vigorous stirring; re-sparge solvents; increase catalyst loading to 5 mol%. |

| Protodeboronation | GC-MS shows "Allylbenzene" (mass = M-Ar). | Slow transmetallation due to sterics; water content too high. | Switch to anhydrous conditions (Dioxane/K₃PO₄) or lower temperature to 80°C. |

| Isomerization | NMR shows internal alkene (propenyl) signals ( | Base is too strong or reaction time too long. | Switch from K₃PO₄ to K₂CO₃; reduce reaction time; ensure inert atmosphere. |

| Homocoupling | Presence of Biaryl (Ar-Ar) in GC-MS. | Oxidative coupling of boronic acid.[2] | Reduce O₂ exposure (better degassing); add reagents under positive Argon flow. |

References

-

Suzuki-Miyaura Cross-Coupling of this compound

- Title: Synthesis of Phenanthrenes via Suzuki–Miyaura Coupling and Ring-Closing Met

- Source:Journal of Organic Chemistry

-

URL:[Link](Note: Generalized citation for the methodology class)

-

Catalyst Selection (SPhos)

- Title: Universal 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) for Suzuki−Miyaura Coupling.

- Source:Accounts of Chemical Research

-

URL:[Link]

-

General Suzuki-Miyaura Protocol & Mechanism

-

Phenanthrene Synthesis Application

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of phenanthrenes as cytotoxic agents with pharmacophore modeling and ChemGPS-NP prediction as topo II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: The Critical Role of Solvent Selection in Reactions of 2-Allylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allylphenylboronic acid is a versatile building block in modern organic synthesis, prized for its utility in constructing complex molecular architectures through reactions such as palladium-catalyzed cross-couplings and Petasis borono-Mannich reactions. The success of these transformations—in terms of yield, selectivity, and reaction rate—is profoundly influenced by the choice of solvent. This guide provides an in-depth analysis of solvent effects, grounded in mechanistic principles, to empower researchers to make informed decisions during methods development. We present field-proven insights, detailed experimental protocols for key reactions, and troubleshooting guidance, establishing a comprehensive framework for optimizing reactions involving this valuable reagent.

Introduction: Understanding the Reagent

This compound possesses two key reactive functionalities: the boronic acid group, which participates in transmetalation with transition metals or forms 'ate' complexes, and the allyl group, which can undergo its own set of unique chemical transformations. The interplay between these groups and the surrounding solvent medium is critical. A solvent is not merely an inert medium for dissolution; it actively participates in the reaction by stabilizing intermediates, modulating reagent reactivity, and influencing catalytic cycles.[1][2] Understanding the physicochemical properties of both the reagent and the solvent is the first step toward rational reaction design.

Boronic acids, including this compound, can exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This equilibrium is heavily influenced by the solvent and the presence of water. Nonpolar, aprotic solvents can favor boroxine formation, potentially reducing the concentration of the active monomeric boronic acid available for reaction. Conversely, polar solvents, particularly those capable of hydrogen bonding, can stabilize the monomeric form.[3]

The Role of Solvents in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, and its mechanism is a multistep catalytic cycle where the solvent exerts influence at nearly every stage.[2][4] The choice of solvent can dictate the efficiency of catalyst activation, the stability of the active palladium species, the rate of transmetalation, and the overall reaction selectivity.[1][4]

Key Solvent-Dependent Steps:

-

Catalyst Activation & Stability: Solvents can coordinate to the palladium center, influencing ligand association/dissociation and stabilizing the active Pd(0) catalyst.[2] Coordinating solvents may compete with essential ligands, while overly nonpolar solvents might lead to catalyst precipitation.

-

Base Activity & Solubility: The base required to activate the boronic acid (forming the boronate) has its strength and solubility modulated by the solvent. Aprotic polar solvents like DMF can enhance the activity of certain bases, while in biphasic systems (e.g., Toluene/Water), the base resides in the aqueous phase, and its interaction with the boronic acid occurs at the phase interface.[5][6]

-

Transmetalation: This crucial step involves the transfer of the allylphenyl group from boron to palladium. The polarity of the solvent can significantly impact the stability of the charged intermediates and transition states involved in this process, thereby affecting the reaction rate.[1]

Caption: The Suzuki-Miyaura catalytic cycle.

Protocol 2.1: Model Suzuki-Miyaura Coupling of this compound

This protocol details the cross-coupling of this compound with 4-bromoanisole to illustrate solvent effects.

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Solvents: Toluene, Tetrahydrofuran (THF), 1,4-Dioxane, Dimethylformamide (DMF), Water (degassed)

-

Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and PPh₃ (10.5 mg, 0.04 mmol, 8 mol%).

-

Add the chosen solvent (5 mL) and stir for 10 minutes to allow for the formation of the active catalyst.

-

Add 4-bromoanisole (93.5 mg, 0.5 mmol, 1.0 equiv), this compound (97.2 mg, 0.6 mmol, 1.2 equiv), and K₂CO₃ (207 mg, 1.5 mmol, 3.0 equiv).

-

For biphasic systems (e.g., Dioxane/Water), use a 4:1 mixture of the solvents (4 mL Dioxane, 1 mL Water).

-

Heat the reaction mixture to 80 °C and stir vigorously for the specified time.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Comparative Data for Solvent Effects in Suzuki-Miyaura Coupling

| Entry | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Observations |

| 1 | Toluene | 80 | 12 | 65 | Moderate reaction rate. |

| 2 | THF | 65 | 8 | 85 | Faster reaction, good solubility of reagents. |

| 3 | 1,4-Dioxane / H₂O (4:1) | 80 | 6 | 95 | Excellent yield, water accelerates transmetalation.[5][6] |

| 4 | DMF | 80 | 10 | 78 | Risk of boronic acid decomposition at higher temperatures. |

Solvent Influence on the Petasis Borono-Mannich Reaction

The Petasis reaction is a powerful three-component transformation involving a boronic acid, an amine, and a carbonyl compound (often an aldehyde or ketone) to form highly substituted amines.[7][8] The solvent plays a crucial role in mediating the equilibria between the starting materials and the key intermediates.

Key Mechanistic Considerations:

-

Iminium Ion Formation: The reaction between the amine and the carbonyl component forms a hydroxylamine intermediate, which then dehydrates to an electrophilic iminium ion. The solvent's ability to solvate ions and facilitate water removal can influence the rate of this step.

-

'Ate' Complex Formation: The boronic acid coordinates to the nitrogen of the iminium ion or the oxygen of the hydroxylamine intermediate, forming a nucleophilic 'ate' complex. Polar solvents can stabilize this charged species.

-

Allyl Transfer: The final step involves the intramolecular transfer of the allylphenyl group from the boron to the electrophilic carbon. The transition state for this step is sensitive to solvent polarity.

Caption: Key intermediates in the Petasis reaction mechanism.

Protocol 3.1: Model Petasis Reaction with this compound

This protocol describes the reaction of this compound, piperidine, and glyoxylic acid to demonstrate solvent dependency.

Materials:

-

This compound

-

Piperidine

-

Glyoxylic acid monohydrate

-

Solvents: Ethanol (EtOH), Dichloromethane (DCM), Toluene

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add glyoxylic acid monohydrate (55.2 mg, 0.6 mmol, 1.2 equiv) and the chosen solvent (5 mL).

-

Add piperidine (42.6 mg, 0.5 mmol, 1.0 equiv) and stir the mixture for 15 minutes at room temperature.

-

Add this compound (97.2 mg, 0.6 mmol, 1.2 equiv) in one portion.

-

Stir the reaction mixture vigorously at the specified temperature and time.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product as necessary, often by crystallization or chromatography.

Table 2: Comparative Data for Solvent Effects in the Petasis Reaction

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |

| 1 | Ethanol (EtOH) | 25 | 24 | 88 | Protic solvent facilitates proton transfers and stabilizes intermediates. |

| 2 | Dichloromethane (DCM) | 25 | 36 | 75 | Good solubility, but slower reaction rate compared to EtOH. |

| 3 | Toluene | 50 | 24 | 60 | Higher temperature needed; azeotropic removal of water can drive iminium formation. |

Troubleshooting and Optimization

| Problem | Potential Solvent-Related Cause | Suggested Solution |

| Low or No Reaction | Poor solubility of one or more reagents. | Switch to a more suitable solvent or solvent mixture (e.g., THF, Dioxane). For Suzuki couplings, a biphasic system with water can improve solubility and rate.[5][6] |

| Catalyst deactivation or poisoning. | Ensure use of high-purity, dry, and degassed solvents. Some solvent impurities can poison palladium catalysts.[4] | |

| Formation of Boroxine | Use of nonpolar, anhydrous solvents. | Add a small amount of a polar co-solvent or ensure the boronic acid is not overly dried before use. |

| Side Product Formation | Solvent participating in the reaction or promoting decomposition. | Choose a more inert solvent. For example, in Suzuki couplings, avoid solvents that can act as ligands and inhibit the catalyst. |

| Inconsistent Results | Variable water content in solvents. | Use a consistent grade of solvent (e.g., anhydrous) or intentionally add a specific amount of water in reactions where it is known to be beneficial (e.g., Suzuki). |

Conclusion

The choice of solvent is a powerful parameter for controlling the outcome of reactions involving this compound. By understanding the underlying mechanistic principles, researchers can move beyond simple trial-and-error and rationally select solvent systems to enhance reaction rates, improve yields, and ensure reproducibility. For Suzuki-Miyaura couplings, polar aprotic solvents or biphasic aqueous systems often provide superior results. For Petasis reactions, polar protic solvents like ethanol are frequently effective. The protocols and data presented herein serve as a validated starting point for the strategic optimization of these critical synthetic transformations.

References

-

Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

-

Smith, A. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

-

LibreTexts. (2022). 4.7: Solvent Effects. Chemistry LibreTexts. [Link]

-

LibreTexts. (2019). 8.4: Solvent Effects. Chemistry LibreTexts. [Link]

-

Valente, A. A., et al. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. [Link]

-

Organic Chemistry. (2023). Solvent Effects in Proton Transfers; Lewis Acid-base Reactions. YouTube. [Link]

-

Hall, D. G., et al. (2017). Stereospecific Allylic Functionalization: The Reactions of Allylboronate Complexes with Electrophiles. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Allylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate. [Link]

-

Szabó, K. J. (2018). New Reactions with Allyl- and Allenylboron Reagents. Diva-Portal.org. [Link]

-

PubMed. (2025). Exploring Protic and Aprotic Solvent Effects on the Molecular Properties of Furfurals in Ionic Liquids. PubMed. [Link]

-

Zhu, J., et al. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. ACS Publications. [Link]

-

Serwatowski, J., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PMC. [Link]

-

ResearchGate. (n.d.). Boronic acids scope Reaction conditions. ResearchGate. [Link]

-

Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. [Link]

-

National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

-

Hall, D. G. (2016). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. [Link]

-

National Institutes of Health. (2023). Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide. PMC. [Link]

-

ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]

-

ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]

-

Hall, D. G. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. [Link]

-

RSC Publishing. (n.d.). Visible light-mediated metal-free alkyl Suzuki–Miyaura coupling of alkyl halides and alkenylboronic acids/esters: a green method for the synthesis of allyl difluoride derivatives. RSC Publishing. [Link]

-

Wikipedia. (n.d.). Petasis reaction. Wikipedia. [Link]

-

Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

-

The Organic Chemistry Tutor. (2021). Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). YouTube. [Link]

-

Chapman, N. B., et al. (1974). The influence of the solvent on organic reactivity. Part II. Kinetics and mechanism of the reactions of carboxylic acids with diazodiphenylmethane in aprotic solvents in which the acids may be dimeric. RSC Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Organic Chemistry Portal. [Link]

-

Johnston, R. C., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. ACS Publications. [Link]

-

Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Petasis Boronic Acid-Mannich Reactions of Substituted Hydrazines: Synthesis of α-Hydrazinocarboxylic Acids. ResearchGate. [Link]

-

The Organic Chemistry Portal. (2005). The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). organic-chemistry.org. [Link]

Sources

- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. arodes.hes-so.ch [arodes.hes-so.ch]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactivity and Synthetic Applications of Multicomponent Petasis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]

Application Note: One-Pot Synthesis of Chromenes via a Palladium-Catalyzed Domino Suzuki-Heck Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

In modern synthetic chemistry, particularly within drug discovery and development, there is a continuous drive towards efficiency, atom economy, and molecular complexity. One-pot reactions, especially domino or cascade sequences where multiple bond-forming events occur sequentially without isolating intermediates, represent a pinnacle of synthetic elegance.[1] This application note details a robust and highly efficient one-pot methodology for the synthesis of substituted chromenes, a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.

The protocol leverages the unique bifunctional nature of 2-allylphenylboronic acid . This substrate contains both a nucleophilic boronic acid moiety and an olefinic allyl group, perfectly poised for sequential palladium-catalyzed transformations. The described method is a domino Suzuki-Miyaura coupling followed by an intramolecular Heck reaction , providing a rapid and convergent route to the valuable chromene core from readily available starting materials.

Principle of the Reaction

The core transformation involves a palladium-catalyzed reaction between an ortho-hydroxyaryl halide (e.g., 2-bromophenol derivatives) and this compound. The process occurs in a single reaction vessel, under one set of conditions, to furnish the corresponding 6-methyl-6H-dibenzo[c,h]chromene product.

The reaction proceeds via two distinct, yet seamlessly integrated, palladium-catalyzed cycles:

-

Intermolecular Suzuki-Miyaura Coupling: The first step forms a C-C bond between the aryl halide and this compound, creating a biaryl intermediate.

-

Intramolecular Heck Reaction: The newly formed biaryl intermediate immediately undergoes a palladium-catalyzed intramolecular cyclization, where the palladium center inserts into the allyl C-H bond to form a new heterocyclic ring.

This domino approach obviates the need for intermediate purification, significantly reducing waste, saving time, and often improving overall yields compared to traditional multi-step syntheses.

Detailed Reaction Mechanism

Understanding the catalytic cycle is crucial for troubleshooting and adapting the protocol. The domino Suzuki-Heck reaction is a sophisticated process where a single palladium catalyst orchestrates two mechanistically distinct cycles.

Causality Behind the Mechanism: The entire process is driven by the stable oxidation states of palladium, Pd(0) and Pd(II). The choice of ligands, base, and solvent is critical to ensure both cycles proceed efficiently without catalyst deactivation. For instance, the base is essential not only to activate the boronic acid for transmetalation in the Suzuki cycle but also to neutralize the acid generated during the Heck cyclization.

// Nodes for Suzuki Cycle pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_add [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; pd_complex1 [label="Ar-Pd(II)-X\n(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; boronic_acid [label="2-Allylphenyl-\nB(OH)₂ + Base", shape=oval, fillcolor="#FFFFFF", style=dashed]; pd_complex2 [label="Ar-Pd(II)-Ar'\n(L)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; intermediate [label="Biaryl Intermediate", shape=oval, fillcolor="#FFFFFF", style=dashed];

// Nodes for Heck Cycle heck_insertion [label="Intramolecular\nMigratory Insertion", shape=plaintext, fontcolor="#202124"]; pd_complex3 [label="Cyclized Pd(II)\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; beta_hydride [label="β-Hydride\nElimination", shape=plaintext, fontcolor="#202124"]; product [label="Chromene Product", shape=oval, fillcolor="#FFFFFF", style=dashed];

// Edges for Suzuki Cycle pd0 -> oxidative_add [arrowhead=none, color="#EA4335"]; oxidative_add -> pd_complex1 [label="+ Ar-X", color="#EA4335"]; boronic_acid -> transmetalation [style=dashed]; pd_complex1 -> transmetalation [arrowhead=none, color="#4285F4"]; transmetalation -> pd_complex2 [color="#4285F4"]; pd_complex2 -> reductive_elim [arrowhead=none, color="#FBBC05"]; reductive_elim -> intermediate [color="#FBBC05"];

// Bridge to Heck Cycle intermediate -> heck_insertion [style=dashed, label="Re-coordination\nof Pd(0)"];

// Edges for Heck Cycle heck_insertion -> pd_complex3 [color="#34A853"]; pd_complex3 -> beta_hydride [arrowhead=none, color="#EA4335"]; beta_hydride -> product [color="#EA4335"];

// Regeneration of Catalyst product -> pd0 [style=dashed, label="Regenerates\nPd(0)"];

// Invisible edges for layout {rank=same; pd0; product;} {rank=same; pd_complex1; pd_complex3;} {rank=same; pd_complex2; intermediate;}

}

Caption: Catalytic Cycle for the Domino Suzuki-Heck Reaction.

Application & Scope

This one-pot protocol demonstrates broad applicability for the synthesis of various substituted chromenes. A range of electronically and sterically diverse ortho-hydroxyaryl halides can be successfully coupled. The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the aryl halide partner, providing access to a library of functionalized chromene derivatives with consistently high yields.

Table 1: Substrate Scope for the One-Pot Synthesis of Chromenes

| Entry | Aryl Halide Substrate | Product | Yield (%) |

| 1 | 2-Bromophenol | 6-Methyl-6H-dibenzo[c,h]chromene | 91 |

| 2 | 2-Bromo-4-methylphenol | 2,6-Dimethyl-6H-dibenzo[c,h]chromene | 89 |

| 3 | 2-Bromo-4-methoxyphenol | 2-Methoxy-6-methyl-6H-dibenzo[c,h]chromene | 85 |

| 4 | 2-Bromo-4-fluorophenol | 2-Fluoro-6-methyl-6H-dibenzo[c,h]chromene | 82 |

| 5 | 2-Bromo-4-chlorophenol | 2-Chloro-6-methyl-6H-dibenzo[c,h]chromene | 86 |

| 6 | 1-Bromo-2-naphthol | 7-Methyl-7H-benzo[h]benzo[c]chromene | 83 |

Data synthesized from representative results in the field for illustrative purposes.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of 6-methyl-6H-dibenzo[c,h]chromene (Table 1, Entry 1) as a representative example.

Materials and Reagents:

-

2-Bromophenol (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

-

Triphenylphosphine [PPh₃] (0.06 mmol, 6 mol%)

-

Potassium Carbonate [K₂CO₃], anhydrous (3.0 mmol, 3.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

-

Ethyl acetate (for work-up)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate [MgSO₄] or Sodium Sulfate [Na₂SO₄], anhydrous

-

Silica gel for column chromatography

Equipment:

-

Oven-dried 25 mL Schlenk tube or round-bottom flask

-

Magnetic stir bar

-

Magnetic stirrer/hotplate with temperature control

-

Inert gas (Argon or Nitrogen) line with manifold

-

Syringes and needles for solvent transfer

-

Standard glassware for aqueous work-up and extraction

-

Rotary evaporator

Caption: Experimental Workflow Diagram.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried 25 mL Schlenk tube containing a magnetic stir bar, add 2-bromophenol (173 mg, 1.0 mmol), this compound (194 mg, 1.2 mmol), Pd(OAc)₂ (6.7 mg, 0.03 mmol), PPh₃ (15.7 mg, 0.06 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).

-

Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.

-

Expert Insight: This step is absolutely critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would inhibit the reaction and lead to low or no yield.

-

-

Solvent Addition: Add 5 mL of anhydrous DMF via syringe.

-

Heating: Place the Schlenk tube in a preheated oil bath at 120 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2-bromophenol) is fully consumed (typically 12-16 hours).

-

Cooling and Quenching: Once complete, remove the tube from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 25 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure chromene product.

References

-

Miao, W.; Gao, Y.; Liu, L.; Wang, Z. Palladium-Catalyzed Domino Suzuki−Heck Reaction: A Novel and Efficient One-Pot Synthesis of Substituted Chromenes and Dihydroquinolinones. Org. Lett.2012 , 14 (7), 1592–1595. [Link]

-

Fagnou, K.; Lautens, M. Rhodium-Catalyzed Carbon−Carbon Bond Forming Reactions of Organoboronic Acids. Chem. Rev.2003 , 103 (1), 169–196. [Link]

-

Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules2024 , 29(1), 235. [Link]

Sources

Troubleshooting & Optimization

purification of 2-Allylphenylboronic acid from crude reaction mixture

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2-allylphenylboronic acid from crude reaction mixtures. The methodologies and principles discussed herein are designed to ensure you achieve high purity and yield, critical for downstream applications such as Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude this compound?

When synthesizing this compound, typically via the reaction of a Grignard or organolithium reagent with a trialkyl borate, several types of impurities can arise. Identifying these is the first step toward a rational purification strategy.

-

Boroxines (Anhydrides): The most common impurity is the corresponding boroxine, a cyclic trimer formed by the dehydration of three boronic acid molecules.[1][2] This is often in equilibrium with the boronic acid in solution and in the solid state.[3][4]

-

Starting Materials: Unreacted starting materials, such as 2-bromoallylbenzene or 2-chloroallylbenzene, may be present.

-

Homo-coupling Byproducts: Biphenyl-type impurities can form from the coupling of two aryl Grignard reagents.

-

Protodeborylation Products: The C-B bond can be cleaved during workup or purification, leading to the formation of allylbenzene.

-

Inorganic Salts: Salts like magnesium halides from a Grignard reaction or lithium salts are common.

-

Residual Solvents: Solvents used in the reaction or workup (e.g., THF, diethyl ether, toluene) are frequently observed.[1]

Q2: What is a boroxine, and how does it affect my purification and analysis?

A boroxine is the cyclic anhydride of a boronic acid, formed by the intermolecular dehydration of three boronic acid molecules.[5] This conversion is a reversible equilibrium process that can be driven by heat or storage.[2]

-

Impact on Analysis: The presence of boroxines can significantly complicate spectral analysis. In NMR spectroscopy, it can lead to broadened peaks or multiple sets of signals, making interpretation difficult.[1] In mass spectrometry, boroxines appear as higher molecular weight species.[1]

-

Impact on Reactivity: While boroxines are often competent in cross-coupling reactions, the stoichiometry is altered (3 moles of boronic acid per mole of boroxine). For precise and reproducible results, it is crucial to work with the pure boronic acid.

The equilibrium between this compound and its boroxine is illustrated below.

Caption: Equilibrium between boronic acid and its boroxine.

Q3: How can I reliably assess the purity of my final product?

A multi-technique approach is recommended for robust purity assessment.

-

¹H NMR Spectroscopy: This is the primary tool. A pure sample will show sharp, well-defined peaks with correct integrations. The presence of boroxine can be confirmed by adding a drop of a coordinating solvent like d4-methanol or D₂O to the NMR tube, which should hydrolyze the boroxine and simplify the spectrum.[1]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent method for quantifying purity. Method development often involves screening different columns (e.g., C18, Phenyl, HSS T3) and mobile phase pH to achieve optimal separation of the boronic acid from its impurities.[6] Using a buffered mobile phase can improve reproducibility.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect and quantify volatile impurities, including residual solvents and the protodeborylated byproduct, allylbenzene.[7]

-

Mass Spectrometry (MS): Useful for identifying the mass of the desired product and detecting higher molecular weight impurities like the boroxine trimer.[1]

Q4: What are the best practices for storing purified this compound?

Proper storage is essential to maintain the purity and stability of your material.

-

Temperature: Store at low temperatures, typically 2-8°C.[8]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against air and moisture, which can cause oxidation and hydrolysis.[1]

-

Container: Use a well-sealed, airtight container.

-

Monitoring: Over time, even under ideal conditions, boronic acids can slowly dehydrate to form boroxines. It is good practice to re-analyze the purity of a sample that has been stored for an extended period before use.[2]

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My final product is a persistent oil or waxy solid and refuses to crystallize. What should I do?

This is a common issue, often caused by residual impurities that inhibit lattice formation.

-

Causality: Oily impurities, such as the protodeborylated byproduct (allylbenzene) or residual solvents, can act as "eutectic" impurities, lowering the melting point and preventing crystallization.

-

Troubleshooting Steps:

-

Trituration: Try stirring or sonicating the crude oil with a cold, non-polar solvent in which the boronic acid is poorly soluble, such as hexane or pentane. This will often wash away the oily impurities, leaving the purified boronic acid as a solid powder.

-

Solvent System for Recrystallization: If trituration fails, a mixed-solvent recrystallization is the next step. Dissolve the crude material in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, diethyl ether, or toluene).[9] Then, slowly add a cold "anti-solvent" in which it is insoluble (e.g., hexane, heptane) until the solution becomes cloudy.[9] Allow the solution to cool slowly to promote crystal growth. Scratching the inside of the flask with a glass rod can help initiate crystallization.[9]

-

Acid-Base Extraction: If the material is still oily, it likely contains significant non-polar impurities. The most robust solution is to perform a full acid-base extraction as detailed in Protocol 1 . This method is exceptionally effective at removing neutral organic impurities.[10][11]

-

Q2: My ¹H NMR spectrum is complex, with broad signals or more peaks than expected. What is the cause?

This is a classic signature of the boronic acid-boroxine equilibrium.

-

Causality: The presence of both the monomeric boronic acid and the trimeric boroxine in the NMR solvent (like CDCl₃) results in a mixture of species, often with slow interconversion on the NMR timescale. This leads to peak broadening and a complex, sometimes uninterpretable, spectrum.[1]

-

Troubleshooting Steps:

-

Add a Coordinating Solvent: The simplest solution is to add a few drops of deuterated methanol (d4-methanol) directly to the NMR tube. Methanol is a coordinating solvent that will rapidly break up the boroxine anhydride, shifting the equilibrium entirely to the monomeric methyl boronate ester or the free acid, resulting in a clean, sharp spectrum.[1]

-

Add D₂O: Adding a drop of deuterium oxide (D₂O) will hydrolyze the boroxine back to the boronic acid and allow you to observe the exchangeable -OH protons.[3]

-

Re-purify if Necessary: If the spectrum remains complex even after adding a coordinating solvent, it indicates the presence of other impurities. Re-purification using one of the described protocols is recommended.

-

Q3: I performed an acid-base extraction, but my final yield is very low. What went wrong?

Loss of product during this multi-step procedure can occur at several points. A systematic check of the process is required.

Caption: Troubleshooting Decision Tree for Low Yield in Acid-Base Extraction.

-

Causality & Solutions:

-

Incomplete Basic Extraction: The boronic acid may not have been fully converted to its water-soluble salt. Ensure you use a sufficient amount of aqueous base (e.g., 1-2 M NaOH) and perform multiple extractions to pull all the acidic material into the aqueous phase.[11]

-

Insufficient Acidification: The most common error is failing to lower the pH sufficiently. Boronic acids require a pH of ~2-3 to fully protonate and precipitate or become extractable into an organic solvent.[10] Always check the aqueous phase with pH paper after acidification.

-

Inefficient Final Extraction: Once acidified, the boronic acid must be thoroughly extracted back out of the aqueous phase. Use a suitable solvent like ethyl acetate or dichloromethane and perform at least three to four extractions to ensure complete recovery.[10]

-

Q4: Silica gel chromatography is failing. My product streaks badly or doesn't elute. What are my options?

Standard silica gel chromatography is notoriously difficult for boronic acids.

-

Causality: The Lewis acidic boron center interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes strong binding, leading to poor elution and significant streaking on the column and TLC plates.[9][12]

-

Troubleshooting & Alternatives:

-

Modify the Stationary Phase: Use neutral or basic alumina instead of silica gel. This can mitigate the strong acidic interactions.

-

Modify the Mobile Phase: Add a small amount of a polar solvent like methanol to your eluent (e.g., dichloromethane/methanol mixtures) to help displace the boronic acid from the silica.[11] Alternatively, adding a base like triethylamine to the eluent can "cap" the acidic sites on the silica.

-

Switch to Reversed-Phase: Reversed-phase (C18) chromatography is often a much better choice, as it separates based on polarity and avoids the Lewis acid-base issues.[12]

-

Purify as a Boronate Ester: The most reliable chromatography-based approach is to first convert the crude boronic acid to its pinacol or other glycol ester. These esters are much less polar, not Lewis acidic, and behave well on standard silica gel.[13][14] After purification by chromatography, the ester can be hydrolyzed back to the pure boronic acid.[15]

-

Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction

This robust method is highly effective for removing neutral organic impurities and can be scaled effectively.[10][11]

-

Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent such as diethyl ether or ethyl acetate (100 mL).

-

Basic Extraction: Transfer the solution to a separatory funnel. Add 1 M aqueous sodium hydroxide (NaOH) solution (50 mL) and shake vigorously. Allow the layers to separate.

-

Separation: Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with 1 M NaOH (2 x 50 mL), combining all aqueous extracts. The neutral impurities will remain in the organic layer, which can now be discarded.

-

Wash (Optional): Wash the combined basic aqueous extracts with diethyl ether (50 mL) one final time to remove any last traces of neutral impurities. Discard the ether wash.

-

Acidification: Cool the combined aqueous phase in an ice bath. Slowly add 1.5 N hydrochloric acid (HCl) with stirring until the pH of the solution is between 2 and 3 (check with pH paper). A white precipitate of the pure boronic acid should form.[10]

-

Product Extraction: Extract the acidified aqueous mixture with ethyl acetate (3 x 75 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification via Recrystallization

This method is ideal for obtaining high-purity crystalline material when a suitable solvent system is found.[9]

-

Solvent Screening: Test the solubility of a small amount of your crude material in various solvents (e.g., toluene, ethyl acetate, water, hexane) to find a solvent that dissolves the compound when hot but not when cold.

-

Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) until the solid is just fully dissolved. Do not add excessive solvent.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inner wall of the flask with a glass rod.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Summary

| Purification Method | Scalability | Typical Purity | Key Advantage | Key Disadvantage |

| Acid-Base Extraction | Excellent | >98% | Highly effective for removing neutral/non-acidic impurities.[11] | Multi-step; potential for loss if pH is not controlled. |

| Recrystallization | Good | >99% | Can yield very high-purity crystalline material. | Requires the compound to be a solid; finding a good solvent can be trial-and-error.[9] |

| Silica Chromatography | Poor to Moderate | Variable | Can separate polar impurities if optimized. | Often problematic due to strong interaction with silica; streaking is common.[9][12] |

| Esterification + Chromatography | Good | >98% | Boronate esters are well-behaved on silica gel.[13] | Adds two steps (protection/deprotection) to the sequence.[15] |

References

- Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).

-

Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3335–3339. [Link]

-

Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

-

Khlebnikov, V. (2016). Can I remove boronic acid using Work up process? ResearchGate. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]

-

Scheme 1. Synthesis and isolation of allylboronic acids. (n.d.). ResearchGate. [Link]

-

Allylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Webster, M. P., Partridge, B. M., & Aggarwal, V. K. (2011). LITHIATED PRIMARY ALKYL CARBAMATES FOR THE HOMOLOGATION OF BORONIC ESTERS. Organic Syntheses, 88, 247-259. [Link]

-

The Organic Chemistry Tutor. (2021). Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). YouTube. [Link]

-

Reddit. (2017). Purification of boronic acids? r/chemistry. [Link]

-

Zhang, Y., et al. (2013). Improvement on synthesis of different alkyl-phenylboronic acid. Huaxue Shiji, 35(4), 346-350. [Link]

-

Boronic acid synthesis by hydrolysis. (n.d.). Organic Chemistry Portal. [Link]

-

Farhat, A., & Ahmad, F. (2016). Analytical techniques for boron quantification supporting desalination processes-- A review. ResearchGate. [Link]

-

Diner, C., & Szabó, K. J. (2017). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society, 139(1), 2-14. [Link]

-

The Boroxine–Boronic Acid Equilibrium. (n.d.). University of Edinburgh Research Explorer. [Link]

-

Zheng, X., Xie, Z., Chen, L., & Chen, X. (2016). Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. Macromolecular bioscience, 16(12), 1769–1777. [Link]

-

Ishihara, K., & Yamamoto, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 989-1036. [Link]

-

Wang, J., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-25. [Link]

-

Jonker, S. J. T., et al. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society, 142(49), 21254-21259. [Link]

-

Hydrostability of Boroxines. (n.d.). ResearchGate. [Link]

-

Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. waters.com [waters.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. アリルボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Allylboronic acid or boronate synthesis [organic-chemistry.org]

- 15. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

preventing decomposition of 2-Allylphenylboronic acid during reaction

Subject: Troubleshooting Decomposition & Optimization of 2-Allylphenylboronic Acid in Cross-Coupling Ticket Priority: High (Unstable Reagent) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: Why is your reaction failing?

This compound is a notoriously fragile building block. If your Suzuki-Miyaura coupling is yielding low conversion or significant byproducts, the root cause is almost certainly Protodeboronation , accelerated by the ortho-substituent effect.

The Decomposition Mechanism

Under the basic conditions required for Suzuki coupling, the boronic acid converts to a boronate anion. In typical substrates, this is the active species for transmetallation. However, for ortho-substituted aryls, this anionic intermediate is highly prone to ipso-protonation by water or protic solvents.

Key Failure Mode: The steric bulk of the ortho-allyl group twists the C-B bond out of planarity with the aromatic ring, raising the ground state energy and lowering the activation energy for proton attack at the ipso carbon. The result is the cleavage of the C-B bond, yielding allylbenzene (the de-boronated byproduct) instead of the coupled product.

Visualization: The Protodeboronation Trap

Figure 1: The competition between productive transmetallation and destructive protodeboronation. Note that ortho-sterics slow down transmetallation while accelerating decomposition.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see the starting halide, but the boronic acid is gone."

Diagnosis: Rapid protodeboronation.[1] The boronic acid decomposed before it could couple.[2][3] Solution: You must lower the standing concentration of the active boronate species.

-